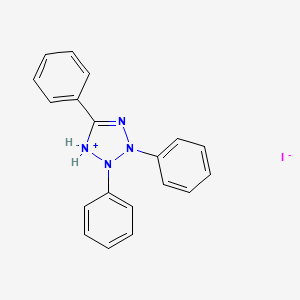

2,3,5-三苯基-2,3-二氢-1H-四唑-1-碘化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide” is a chemical compound . It’s related to “2,3,5-Triphenyltetrazolium chloride”, which is a colorless water-soluble dye . In the mitochondria of living cells, it is reduced to a deep red, water-insoluble compound (formazan) .

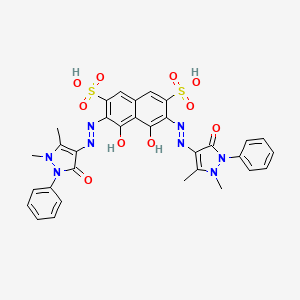

Molecular Structure Analysis

The molecular structure of “2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide” is based on structures generated from information available in databases . The molecules are packed with intermolecular hydrogen bonds . The phenyl moieties and the sulfonate groups are oriented to fill the needs of hydrogen bonding and sterical aspects .科学研究应用

Crystal Structure Analysis

The compound is used in crystal structure analysis. The crystal structure of 2,3,5-triphenyl-2,3-dihydro-1H-tetrazol-1-ium 2,3-dioxoindoline-5-sulfonate has been studied . The molecules are packed via intermolecular hydrogen bonds .

Seed Viability Determination

The compound is used in determining seed viability (SV). A colorimetric method for quantitative determination of SV with 2,3,5-triphenyl tetrazolium chloride (TTC) has been developed . This method is rapid, stable, and highly sensitive .

Dehydrogenase Activity Quantification

The TTC method uses the dehydrogenase activity in seeds to quantify SV . Dehydrogenase can reduce the colorless TTC to red 1,3,5-triphenylformazan (TTF) .

High-Temperature Extraction

A new approach combines TTC-staining with high-temperature extraction using dimethyl sulfoxide (DMSO) . This method has been demonstrated to be rapid, stable, and highly sensitive .

Seed Coat Stripping

Before TTC-staining, it is necessary to destroy the semipermeable layer by grinding the seeds or stripping the seed coat . This process enhances the staining efficiency .

Photoelectrochemical Performance Improvement

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide involves the reaction of triphenylphosphine with sodium azide to form triphenylphosphine azide, which is then reacted with iodomethane to form 2-iodo-1,3,5-triphenyl-2H-tetrazole. This compound is then reduced with sodium borohydride to form 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide.", "Starting Materials": [ "Triphenylphosphine", "Sodium azide", "Iodomethane", "Sodium borohydride" ], "Reaction": [ "Triphenylphosphine is reacted with sodium azide in anhydrous THF to form triphenylphosphine azide.", "Triphenylphosphine azide is then reacted with iodomethane in DMF to form 2-iodo-1,3,5-triphenyl-2H-tetrazole.", "Finally, 2-iodo-1,3,5-triphenyl-2H-tetrazole is reduced with sodium borohydride in ethanol to form 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide." ] } | |

CAS 编号 |

13014-90-9 |

产品名称 |

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide |

分子式 |

C19H15IN4 |

分子量 |

426.25 |

IUPAC 名称 |

2,3,5-triphenyl-1H-tetrazol-1-ium;iodide |

InChI |

InChI=1S/C19H16N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H,(H,20,21);1H |

SMILES |

C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。